2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2. It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups. This compound is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane typically involves the bromination of 2-[(benzyloxy)methyl]oxolane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted oxolanes with various functional groups.
Oxidation: Formation of benzyloxy-derived aldehydes or carboxylic acids.
Reduction: Formation of 2-[(benzyloxy)methyl]oxolane.
Scientific Research Applications
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can participate in various oxidation and reduction reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzyl alcohol: Similar in structure but lacks the oxolane ring.
2-(Bromomethyl)tetrahydrofuran: Similar in structure but lacks the benzyloxy group.
Uniqueness
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups attached to the oxolane ring. This combination of functional groups imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
BZFYPOZBRIMWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.